

# Albutoin: A Technical Overview of a Novel Anticonvulsant

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Albutoin*

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## Abstract

**Albutoin**, chemically identified as 3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone and also known by its developmental code BAX 422Z, is a thiohydantoin derivative with demonstrated anticonvulsant properties. Developed by Baxter Laboratories, **Albutoin** was marketed in Europe under the trade names CO-ORD and Euprax for the treatment of grand mal epilepsy. Despite its clinical evaluation in the late 1960s and early 1970s, it was not approved for use by the United States Food and Drug Administration. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known pharmacological properties of **Albutoin**, based on available scientific literature.

## Discovery and History

The development of **Albutoin** can be traced back to the exploration of thiohydantoin derivatives as potential anticonvulsant agents. While the specific individuals responsible for the initial discovery at Baxter Laboratories are not extensively documented in the available literature, the company's efforts in pharmaceutical development during the mid-20th century were significant.[1] The earliest clinical evaluations of **Albutoin**, then referred to as BAX 422Z, were conducted in the late 1960s.[2]

A key publication by Green et al. in 1969 presented a clinical evaluation of **Albutoin**, highlighting its potential as an antiepileptic drug.[2] This was followed by a more extensive

controlled clinical trial by Cereghino et al. in 1974, which aimed to rigorously assess its efficacy and safety profile.[3] These studies established **Albutoin** as an anticonvulsant with a potency comparable to the widely used drug diphenylhydantoin (phenytoin) for grand mal seizures.[4]

Despite its marketing in Europe, **Albutoin** did not gain regulatory approval in the United States. The reasons for this are not explicitly detailed in the reviewed literature, and information regarding the timeline of its marketing and eventual withdrawal in European countries is scarce.

## Chemical Properties and Synthesis

IUPAC Name: 3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone[3]

Synonyms: **Albutoin**, BAX 422Z, CO-ORD, Euprax[3][4]

Chemical Formula: C<sub>10</sub>H<sub>16</sub>N<sub>2</sub>OS

Molecular Weight: 212.31 g/mol

Chemical Structure:

Caption: Chemical structure of **Albutoin**.

## Synthesis

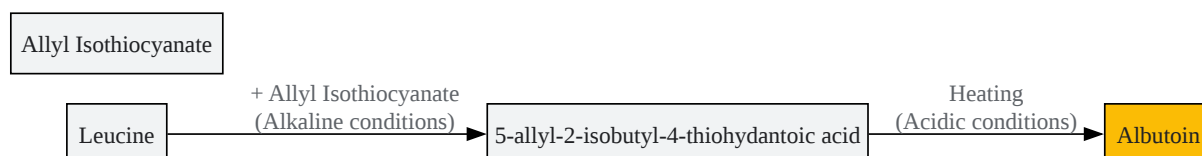
A brief description of **Albutoin**'s synthesis is provided in a 1971 annual drug data report. The synthesis involves the reaction of leucine with allyl isothiocyanate under alkaline conditions to yield 5-allyl-2-isobutyl-4-thiohydantoic acid. This intermediate is then converted to **Albutoin** upon heating.[4] A plausible reaction scheme based on this description is outlined below.

Experimental Protocol: Plausible Synthesis of **Albutoin**

- **Formation of 5-allyl-2-isobutyl-4-thiohydantoic acid:** Leucine is reacted with allyl isothiocyanate in an alkaline aqueous or alcoholic solution. The reaction mixture is stirred at room temperature.
- **Cyclization to **Albutoin**:** The resulting 5-allyl-2-isobutyl-4-thiohydantoic acid is isolated and then heated in an acidic medium to facilitate intramolecular cyclization and dehydration,

yielding 3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone (**Albutoin**).

Note: This is a generalized protocol based on the brief description available. Specific reaction conditions such as temperature, reaction time, and purification methods are not detailed in the referenced literature.



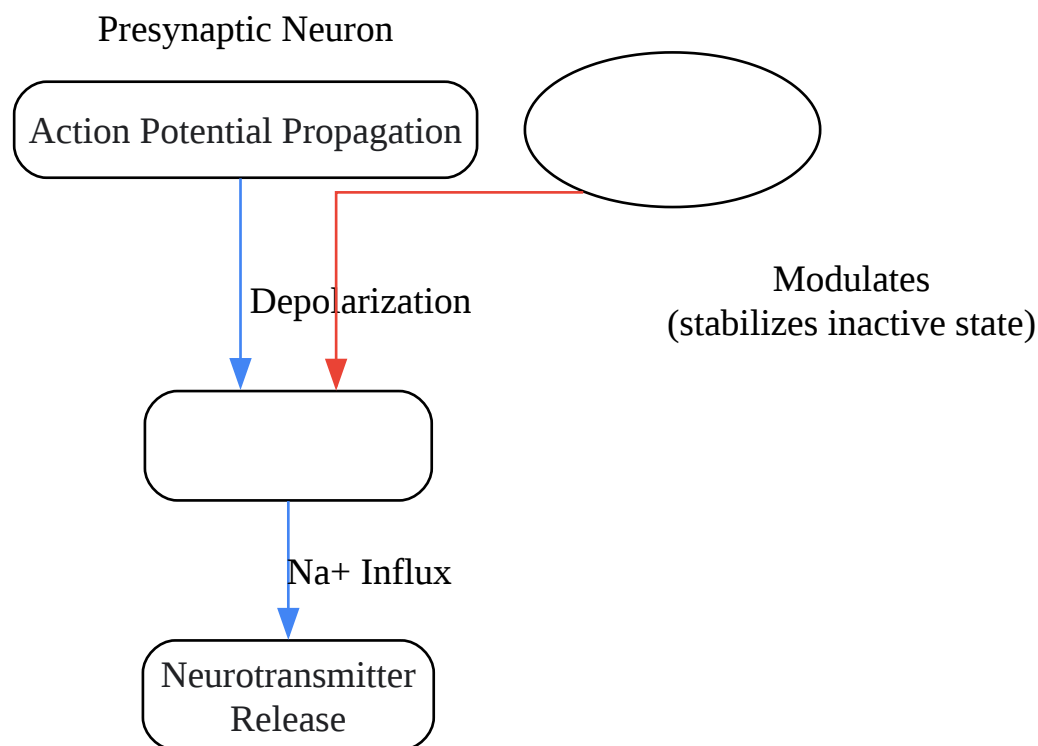
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Caption: Plausible synthetic pathway for **Albutoin**.

## Pharmacological Profile

### Mechanism of Action

The precise mechanism of action of **Albutoin** has not been extensively elucidated in the available literature. As a thiohydantoin derivative, it is structurally related to other anticonvulsants like phenytoin. Thiohydantoin anticonvulsants are generally believed to exert their effects by modulating voltage-gated sodium channels in neurons. This modulation is thought to stabilize the inactive state of these channels, thereby limiting the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizures. However, without specific electrophysiological studies on **Albutoin**, its exact molecular targets and mechanism of action remain presumptive.



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Caption: Presumed mechanism of action of **Albutoin**.

## Pharmacodynamics

Clinical studies have demonstrated that **Albutoin** possesses significant anticonvulsant activity, particularly against grand mal (tonic-clonic) seizures. Its potency was found to be comparable to that of diphenylhydantoin.[4]

## Pharmacokinetics

Detailed pharmacokinetic parameters for **Albutoin**, such as absorption, distribution, metabolism, and excretion, are not extensively reported in the abstracts of the primary clinical studies.

## Clinical Efficacy and Safety

Two key clinical trials provide the main body of evidence for **Albutoin**'s efficacy and safety in humans.

## Green et al. (1969) Clinical Evaluation

This early clinical evaluation provided the initial evidence for **Albutoin**'s potential as an anticonvulsant. The study design and quantitative results are not available in the abstract.<sup>[2]</sup>

## Cereghino et al. (1974) Controlled Clinical Trial

This study was a more definitive, controlled clinical trial designed to evaluate the efficacy and safety of **Albutoin**. While the full text is not publicly available, the abstract indicates a thorough investigation was conducted.

### Data Presentation

Due to the unavailability of the full text of the clinical trials, a detailed quantitative data summary cannot be provided. The primary outcome reported in abstracts is a qualitative assessment of **Albutoin**'s anticonvulsant potency being "equal to that of diphenylhydantoin."<sup>[4]</sup>

### Experimental Protocols

The abstracts of the clinical trials by Green et al. (1969) and Cereghino et al. (1974) do not provide detailed experimental protocols. The studies were clinical trials involving patients with epilepsy, and the latter was a controlled trial, suggesting a comparison against a placebo or another active anticonvulsant.<sup>[2][3]</sup>

## Conclusion

**Albutoin** (3-Allyl-5-isobutyl-2-thioxo-4-imidazolidinone) is a thiohydantoin derivative with demonstrated anticonvulsant activity comparable to phenytoin, particularly for grand mal seizures. Developed by Baxter Laboratories and marketed in Europe, it did not receive FDA approval in the United States. While the fundamental aspects of its chemistry and clinical evaluation are documented, significant gaps remain in the publicly available information regarding its detailed synthesis, a definitive mechanism of action, and comprehensive quantitative data from clinical trials. Further research, including the retrieval of full-text historical

publications and potentially internal documents from Baxter Laboratories, would be necessary to construct a complete profile of this once-promising anticonvulsant.

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- To cite this document: BenchChem. [Albutoin: A Technical Overview of a Novel Anticonvulsant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666822#discovery-and-history-of-albutoin-anticonvulsant]

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